Chymase-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chymase-IN-1 ist ein selektiver, oral aktiver Inhibitor der humanen Mastzell-Chymase mit einem IC50-Wert von 29 nM . Chymase ist eine chymotrypsinartige Serinprotease, die eine bedeutende Rolle in verschiedenen physiologischen und pathologischen Prozessen spielt, darunter Entzündung, Allergie, Angiogenese und Gewebsumbau .

Herstellungsmethoden

Die Herstellung von this compound umfasst verschiedene synthetische Wege und Reaktionsbedingungen. Obwohl spezifische industrielle Produktionsmethoden nicht leicht verfügbar sind, beinhaltet die Synthese im Allgemeinen die folgenden Schritte:

Synthese der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe organischer Reaktionen synthetisiert, darunter Kondensation, Cyclisierung und Modifikationen von funktionellen Gruppen.

Reinigung: Die synthetisierte Verbindung wird mittels chromatographischer Verfahren gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Charakterisierung: Das Endprodukt wird mit spektroskopischen Methoden wie NMR, IR und Massenspektrometrie charakterisiert, um seine Struktur und Reinheit zu bestätigen.

Vorbereitungsmethoden

Synthesis of the Core Structure: The core structure of Chymase-IN-1 is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.

Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity and yield.

Characterization: The final product is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Analyse Chemischer Reaktionen

Chymase-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln reduziert werden, um reduzierte Formen zu ergeben.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chymase-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Chymase und ihre Auswirkungen auf verschiedene biochemische Wege zu untersuchen.

Biologie: this compound wird in biologischen Studien eingesetzt, um die Rolle von Chymase bei Entzündung, Allergie und Gewebsumbau zu untersuchen.

Medizin: Die Verbindung wird auf ihr therapeutisches Potenzial bei der Behandlung von Krankheiten wie Bluthochdruck, Arteriosklerose und Fibrose untersucht, indem die Chymase-Aktivität gehemmt wird

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Aktivität der humanen Mastzell-Chymase hemmt. Der Mechanismus beinhaltet die Bindung an die aktive Stelle von Chymase, wodurch verhindert wird, dass das Enzym die Umwandlung von Angiotensin I zu Angiotensin II und die Aktivierung anderer proinflammatorischer Peptide wie Transforming Growth Factor-beta (TGF-β) und Matrixmetalloproteinase-9 (MMP-9) katalysiert . Diese Hemmung reduziert Entzündung, Gewebsumbau und Fibrose .

Wirkmechanismus

Chymase-IN-1 exerts its effects by selectively inhibiting the activity of human mast cell chymase. The mechanism involves binding to the active site of chymase, thereby preventing the enzyme from catalyzing the conversion of angiotensin I to angiotensin II and the activation of other pro-inflammatory peptides such as transforming growth factor-beta (TGF-β) and matrix metalloproteinase-9 (MMP-9) . This inhibition reduces inflammation, tissue remodeling, and fibrosis .

Vergleich Mit ähnlichen Verbindungen

Chymase-IN-1 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

SUN-C8257: Ein weiterer Chymase-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.

BCEAB: Ein Chymase-Inhibitor, der für seine Wirksamkeit bei der Reduzierung von Entzündung und Gewebsumbau bekannt ist.

NK3201: Ein potenter Chymase-Inhibitor mit Anwendungen in der kardiovaskulären Forschung .

This compound ist aufgrund seiner hohen Selektivität und oralen Bioverfügbarkeit einzigartig und macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .

Biologische Aktivität

Overview of Chymase and Chymase-IN-1

Chymase is a serine protease predominantly found in mast cells, playing a crucial role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases. This compound is a selective inhibitor designed to modulate the activity of chymase, potentially offering therapeutic benefits in conditions where chymase activity is detrimental.

This compound works by competitively inhibiting chymase activity, thereby preventing it from cleaving substrates that lead to inflammatory responses and tissue damage. This inhibition can result in:

- Reduced Angiotensin II Formation : Chymase can convert angiotensin I to angiotensin II independently of angiotensin-converting enzyme (ACE). By inhibiting chymase, this compound may lower blood pressure and reduce cardiac hypertrophy.

- Decreased Inflammatory Mediators : Inhibition of chymase may reduce the release of pro-inflammatory cytokines, contributing to anti-inflammatory effects.

Case Studies

- Cardiovascular Health :

- Asthma and Allergic Responses :

- Fibrosis :

Data Table: Biological Effects of this compound

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Hypertension | Hypertensive Rats | Reduced blood pressure; decreased cardiac hypertrophy markers |

| Asthma | Murine Model | Decreased airway hyperresponsiveness; reduced eosinophilic infiltration |

| Myocardial Infarction | Rat Model | Reduced fibrosis; improved cardiac function |

Eigenschaften

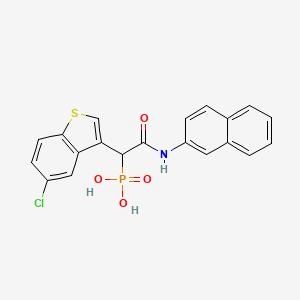

Molekularformel |

C20H15ClNO4PS |

|---|---|

Molekulargewicht |

431.8 g/mol |

IUPAC-Name |

[1-(5-chloro-1-benzothiophen-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl]phosphonic acid |

InChI |

InChI=1S/C20H15ClNO4PS/c21-14-6-8-18-16(10-14)17(11-28-18)19(27(24,25)26)20(23)22-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19H,(H,22,23)(H2,24,25,26) |

InChI-Schlüssel |

HUJXISJLAPAFBO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CSC4=C3C=C(C=C4)Cl)P(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.